2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate
Description
Structure and Key Features: The compound 2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate features a cinnamate ester core linked to a methoxy-substituted phenyl ring. The hydrazono-methyl group at position 4 connects to an acetyl moiety bearing an m-tolyloxy (3-methylphenoxy) substituent. This structure combines aromaticity (cinnamate and phenyl rings), a hydrazone linker (C=N), and an ester group, which collectively influence its physicochemical and biological properties.
Hydrazone formation: Condensation of a hydrazine derivative with a carbonyl-containing intermediate.
Esterification: Coupling of the phenolic hydroxyl group with cinnamoyl chloride or activated cinnamic acid derivatives.
Properties
CAS No. |
477729-28-5 |
|---|---|
Molecular Formula |
C26H24N2O5 |
Molecular Weight |
444.5 g/mol |
IUPAC Name |
[2-methoxy-4-[(E)-[[2-(3-methylphenoxy)acetyl]hydrazinylidene]methyl]phenyl] (E)-3-phenylprop-2-enoate |
InChI |
InChI=1S/C26H24N2O5/c1-19-7-6-10-22(15-19)32-18-25(29)28-27-17-21-11-13-23(24(16-21)31-2)33-26(30)14-12-20-8-4-3-5-9-20/h3-17H,18H2,1-2H3,(H,28,29)/b14-12+,27-17+ |
InChI Key |
UHGURADEZVQQBK-CQDURRFESA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)OCC(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)/C=C/C3=CC=CC=C3)OC |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)NN=CC2=CC(=C(C=C2)OC(=O)C=CC3=CC=CC=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate typically involves the reaction of 2-methoxy-4-formylphenyl cinnamate with 2-(m-tolyloxy)acetohydrazide under specific conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methoxy and hydrazone moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the cinnamate and hydrazone moieties.
Reduction: Reduced forms of the hydrazone linkage.
Substitution: Substituted derivatives at the methoxy or hydrazone positions.
Scientific Research Applications
2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate involves its interaction with specific molecular targets. The compound’s hydrazone linkage allows it to form hydrogen bonds with various biological molecules, potentially inhibiting or modulating their activity. The cinnamate moiety may also contribute to its biological effects by interacting with cellular pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Research Findings and Implications
- Pharmacological Potential: The hydrazone-cinnamate scaffold may target VEGFR-2 () or alkaline phosphatase () due to structural similarities with kinase inhibitors and heterocyclic bioactive compounds .
- Stability : Hydrazones are prone to hydrolysis, but the m-tolyloxy group’s electron-donating effect could stabilize the target compound compared to oxo-acetyl analogs () .
- SAR Insights: Methoxy vs. Cinnamate vs. Benzoate: Cinnamate’s propenoate group may improve π-π stacking with aromatic residues in biological targets .
Biological Activity
The compound 2-Methoxy-4-((2-(2-(m-tolyloxy)acetyl)hydrazono)methyl)phenyl cinnamate (CAS Registry Number: 339578-96-0) is a synthetic derivative of cinnamic acid and hydrazone, which has garnered attention for its potential biological activities. This article explores its biological activity, particularly its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is . The structure features a methoxy group, a hydrazone linkage, and a cinnamate moiety, which are critical for its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit significant anticancer activity. The following table summarizes findings on its anti-proliferation effects across various cancer cell lines.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 18.89 | Induces apoptosis and cell cycle arrest |
| HT29 | 26.81 | Inhibits tubulin polymerization |
| A549 | 6.3 | Anti-migration effects |
- Cell Cycle Arrest : The compound induces G2/M phase arrest in cancer cells, leading to increased apoptosis.
- Inhibition of Tubulin Polymerization : Similar to other chalcone derivatives, it may bind to tubulin, disrupting microtubule formation essential for mitosis .
- Activation of Apoptotic Pathways : It activates caspases (e.g., caspase-3, -7), which are crucial for the apoptotic process .
Study 1: Antitumor Activity in Xenograft Models
A study evaluated the efficacy of the compound in xenografted tumor models using nude mice. Results showed a significant reduction in tumor volume compared to control groups treated with vehicle alone. The compound demonstrated a dose-dependent effect on tumor growth inhibition.
Study 2: Mechanistic Insights from Cell Line Studies
In vitro studies on human solid tumor cell lines indicated that treatment with the compound resulted in increased levels of phosphorylated JNK1/2 and p38 MAPK, suggesting involvement of these pathways in mediating the observed anticancer effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
